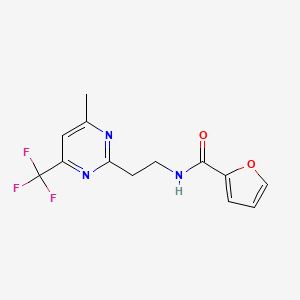

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide

Description

The compound N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide features a pyrimidine core substituted with a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 4. The pyrimidine ring is linked via an ethyl chain to a furan-2-carboxamide moiety. Key structural attributes include:

- Pyrimidine substituents: The CF₃ group is a strong electron-withdrawing substituent, enhancing metabolic stability and lipophilicity, while the methyl group contributes steric bulk and moderate hydrophobicity.

Properties

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c1-8-7-10(13(14,15)16)19-11(18-8)4-5-17-12(20)9-3-2-6-21-9/h2-3,6-7H,4-5H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWABSHONXEDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide is the ubiquitin-specific protease 7 (USP7) . USP7, also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a protein that in humans is encoded by the USP7 gene. It is involved in the regulation of several cellular processes including cell proliferation, immune response, and tumorigenesis.

Mode of Action

The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the protease. This interaction likely inhibits the function of USP7, leading to changes in the cellular processes that it regulates.

Biochemical Pathways

Given the role of usp7, it can be inferred that the compound may affect pathways related to cell proliferation, immune response, and tumorigenesis

Result of Action

The compound has demonstrated antiproliferative activity against human tumor cell lines. Specifically, it has shown good selectivity for PC-3 cells, a prostate cancer cell line. The IC50 values, which represent the concentration required to achieve 50% inhibition of tumor cell proliferation, were found to be 4.42 ± 0.46 μmol L –1 and 4.85 ± 0.59 μmol L –1, respectively. These values indicate that the compound has a stronger antiproliferative activity than the positive control 5-fluorouracil.

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural characteristics, including the presence of a trifluoromethyl group and a pyrimidine moiety, suggest possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20F3N3O2

- Molecular Weight : 379 Da

- LogP : 3.28

- Polar Surface Area : 64 Ų

- Hydrogen Bond Acceptors/Donors : 4/1

Synthesis and Structural Analysis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Research indicates that compounds with similar structural features may exhibit various biological activities, including:

- Anti-inflammatory effects : Compounds containing pyrimidine rings have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies have revealed that certain derivatives exhibit significant COX-2 inhibitory activity, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Anti-inflammatory Activity : A study investigated the anti-inflammatory properties of a series of pyrimidine derivatives, where one compound demonstrated an IC50 value of 55.65 μg/mL against COX-2. This suggests that this compound may have comparable efficacy .

- Cytotoxicity Assays : In vitro studies on cancer cell lines indicated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, potentially linking them to therapeutic strategies for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

Research indicates that N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that this compound has notable effects against various cancer cell lines. Its mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways. This leads to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Treatment with the compound results in S-phase arrest in cancer cells, effectively inhibiting their proliferation.

Antimicrobial Activity

There is emerging evidence that this compound exhibits antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Additionally, potential antifungal properties have been observed, suggesting a broad spectrum of antimicrobial activity.

Applications in Research

The unique properties and biological activities of this compound make it a valuable compound for various research applications:

- Drug Development : The compound's anticancer and antimicrobial properties position it as a candidate for further development into therapeutic agents.

- Biological Studies : Its ability to induce apoptosis and affect cell cycle dynamics makes it a useful tool for studying cancer biology and treatment responses.

- Pharmacological Research : The compound can serve as a lead structure for the synthesis of new derivatives with enhanced biological activity or reduced toxicity.

Case Study 1: Anticancer Efficacy

A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, making it a promising candidate for liver cancer therapy.

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against various bacterial strains, including E. coli and S. aureus. Results indicated that it exhibited potent antibacterial activity, suggesting its potential use in developing new antibiotics or antimicrobial agents.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations:

Heteroaromatic Carboxamide Variations: Replacement of furan-2-carboxamide with thiophene-2-carboxamide () introduces a sulfur atom, which may alter electronic properties (e.g., polarizability) and binding interactions due to sulfur’s larger atomic size and reduced electronegativity compared to oxygen .

Pyrimidine Substituent Effects: The target compound’s trifluoromethyl group contrasts with the cyano group in EXAMPLE 89 (). While both are electron-withdrawing, CF₃ offers greater lipophilicity, which may enhance membrane permeability .

Scaffold Complexity: The target compound’s simple pyrimidine-ethyl scaffold differs from EXAMPLE 89’s quinoline-pyrimidine hybrid, which incorporates a larger planar system for extended π-stacking interactions .

Comparison with Non-Patent Analogues

- N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide ():

- N-(2-Iodo-4,6-dimethylphenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)furan-2-carboxamide (): Utilizes a furan-2-carboxamide moiety but attaches it to a polychlorinated phenyl-pyridine scaffold.

Implications of Structural Differences

- Pharmacokinetics: The trifluoromethyl group in the target compound likely improves metabolic stability over analogues with cyano or hydroxy groups .

- Solubility : Furan-2-carboxamide may offer better aqueous solubility than thiophene or benzamide derivatives due to oxygen’s hydrogen-bonding capacity .

- Target Binding: Simpler pyrimidine scaffolds (target) may favor selectivity for compact binding pockets, while quinoline hybrids (EXAMPLE 89) could target larger enzymatic sites .

Q & A

Q. What are the optimized synthetic protocols for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide?

Answer: The synthesis typically involves a multi-step approach:

Pyrimidine Core Preparation : Start with 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine, alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

Amide Coupling : React the intermediate with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) in aprotic solvents like acetonitrile or DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures for high purity (>95%) .

Q. Key Optimization Factors :

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for amide bond formation.

- Catalysts : Triethylamine improves nucleophilicity of the amine intermediate.

- Reaction Monitoring : TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water mobile phase) ensures complete conversion .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer: Primary Techniques :

- NMR Spectroscopy :

- IR Spectroscopy : Confirm amide bonds via N–H stretch (~3310 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement. The pyrimidine and furan rings often exhibit dihedral angles <10°, with intramolecular hydrogen bonds stabilizing planar conformations (e.g., N–H⋯O interactions) .

Q. Data Interpretation Tips :

- Compare with analogous compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to validate bond lengths/angles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer: Methodological Framework :

Functional Group Substitution :

- Replace the trifluoromethyl group with –CH₃, –Cl, or –CF₂H to assess hydrophobicity/electronic effects.

- Modify the furan ring (e.g., thiophene or pyridine substitution) to probe π-π stacking interactions .

Biological Assays :

- Enzyme Inhibition : Screen against kinases or cyclooxygenases (COX-1/COX-2) using fluorescence polarization or ELISA.

- Cellular Uptake : Measure logP values (HPLC retention times) to correlate lipophilicity with membrane permeability .

Computational Modeling :

- Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PDE4. Validate with MD simulations (AMBER) .

Example SAR Finding :

The trifluoromethyl group enhances metabolic stability (t₁/₂ > 4 hrs in liver microsomes) compared to methyl analogs .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer: Stepwise Approach :

Assay Validation :

- Replicate assays under standardized conditions (pH 7.4, 37°C, 5% CO₂).

- Use orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .

Sample Purity :

- Confirm compound purity (>98%) via HPLC and LC-MS. Impurities (e.g., unreacted starting materials) can skew results .

Crystallographic Analysis :

- Resolve polymorphic forms (e.g., anhydrous vs. solvated crystals) using SHELXTL. Polymorphs may exhibit different bioactivities .

Data Normalization :

- Normalize IC₅₀ values to positive controls (e.g., staurosporine for kinases) to account for inter-lab variability .

Case Study :

Discrepancies in COX-2 inhibition (IC₅₀: 0.5–5 µM) were traced to variations in enzyme source (human recombinant vs. murine) .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

Answer: Experimental Strategies :

Prodrug Design : Introduce phosphate or glycoside moieties to the amide nitrogen, which hydrolyze in vivo to release the active compound .

Co-Crystallization : Formulate with cyclodextrins (e.g., β-CD) or sulfonic acid co-formers to enhance solubility (e.g., 10-fold increase in PBS) .

PEGylation : Attach polyethylene glycol (PEG) chains to the ethylamine side chain. Optimize chain length (PEG-400 to PEG-2000) for balance between solubility and activity .

Q. Computational Guidance :

- Use COSMO-RS simulations to predict solubility in aqueous/organic solvent mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.